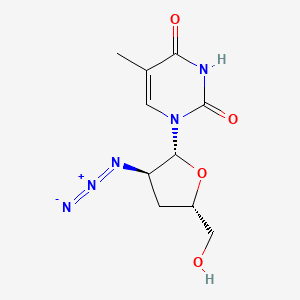

2'-Azido-2',3'-dideoxy-5-methyluridine

描述

Contextualization within Nucleic Acid Chemistry and Biochemistry

Nucleoside analogs exert their biological effects primarily by acting as antimetabolites. mdpi.com Once inside a cell, they are phosphorylated by cellular or viral kinases to their active triphosphate forms. nih.gov These triphosphates can then compete with their natural counterparts for incorporation into newly synthesizing viral DNA or RNA strands by viral polymerases, such as reverse transcriptase in retroviruses. ebsco.comcancer.gov

The key to their mechanism of action often lies in the modification of the sugar moiety. In the case of 2',3'-dideoxynucleosides, the absence of a hydroxyl group at the 3'-position of the sugar ring is critical. mdpi.com During DNA or RNA synthesis, the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing chain and the 5'-phosphate group of the incoming nucleotide is essential for chain elongation. By lacking this 3'-hydroxyl group, incorporated dideoxynucleoside analogs act as chain terminators, prematurely halting the replication of the viral genome. ebsco.com

The introduction of an azido (B1232118) (N₃) group, particularly at the 3'-position as seen in the landmark drug azidothymidine (AZT), was a pivotal development. The conformational properties of the sugar ring, influenced by such modifications, are crucial for recognition by viral polymerases. ias.ac.in The study of various analogs, including those with modifications at the 2'-position like 2'-Azido-2',3'-dideoxy-5-methyluridine, is driven by the need to understand the precise structural requirements for optimal antiviral activity and to potentially overcome drug resistance. researchgate.net

Historical Perspectives of Azidonucleosides in Research

The history of azidonucleosides is intrinsically linked to the fight against the human immunodeficiency virus (HIV). Azidothymidine (AZT), also known as zidovudine, was first synthesized in the 1960s as a potential anticancer agent but was shelved. time.com In the mid-1980s, with the urgent need for treatments for the AIDS epidemic, AZT was screened and found to be a potent inhibitor of HIV reverse transcriptase. ebsco.comcancer.gov Its subsequent approval in 1987 marked a turning point in the management of HIV/AIDS, demonstrating that the progression of the disease could be slowed. ebsco.comtime.com

The success of AZT spurred a massive research effort into the synthesis and evaluation of other nucleoside analogs, particularly those bearing the azido group. nih.gov Scientists sought to develop new compounds with improved efficacy, better safety profiles, and activity against emerging drug-resistant viral strains. nih.gov This led to the exploration of a wide array of modifications to the basic azidonucleoside scaffold, including alterations to the nucleobase and the sugar moiety. The synthesis of 2'-azido-2',3'-dideoxypyrimidine nucleosides, including the subject of this article, was a direct result of this intensive research climate. nih.gov

Rationale for Academic Investigation of this compound

The synthesis and investigation of this compound were part of a systematic study to elucidate the structure-activity relationships (SAR) of 2'-azido-2',3'-dideoxypyrimidine nucleosides as potential anti-HIV agents. nih.gov Building on the established activity of 3'-azido nucleosides like AZT, researchers at the Memorial Sloan-Kettering Cancer Center sought to understand the impact of placing the azido group at the 2'-position of the sugar ring. nih.gov

The rationale for this specific line of inquiry was to explore how altering the position of the azido group and modifying the pyrimidine (B1678525) base would affect the compound's ability to inhibit HIV replication. The study included the synthesis of a series of four related compounds to systematically assess these structural changes. nih.gov Although this compound itself was found to be inactive against HIV, this result was scientifically valuable. nih.gov It contributed to a deeper understanding of the stringent structural requirements of the HIV reverse transcriptase, demonstrating that not all azido-substituted nucleoside analogs possess antiviral activity. This type of research, which includes the study of inactive compounds, is crucial for refining the design of more effective therapeutic agents.

Research Findings on this compound and Related Compounds

A key study published in the Journal of Medicinal Chemistry in 1990 detailed the synthesis and anti-HIV evaluation of a series of four 2'-azido-2',3'-dideoxypyrimidine nucleosides. The table below summarizes the compounds synthesized and their reported activity against HIV in H9 cells.

| Compound Name | Structure | Anti-HIV Activity in H9 Cells |

|---|---|---|

| 2'-Azido-2',3'-dideoxyuridine | Azido group at 2'-position, Uridine (B1682114) base | Not significant nih.gov |

| 2'-Azido-5-bromo-2',3'-dideoxyuridine | Azido group at 2'-position, 5-Bromouridine base | Not significant nih.gov |

| 2'-Azido-5-iodo-2',3'-dideoxyuridine | Azido group at 2'-position, 5-Iodouridine base | Not significant nih.gov |

| This compound | Azido group at 2'-position, Thymine base (5-methyluridine) | Not significant nih.gov |

The findings clearly indicated that for this specific series of 2'-azido analogs, a lack of significant anti-HIV activity was observed. nih.gov This contrasts sharply with the potent activity of 3'-azido analogs like AZT, highlighting the critical importance of the substituent's position on the sugar ring for biological activity.

Structure

3D Structure

属性

分子式 |

C10H13N5O4 |

|---|---|

分子量 |

267.24 g/mol |

IUPAC 名称 |

1-[(2R,3R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-8(5)17)9-7(13-14-11)2-6(4-16)19-9/h3,6-7,9,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,9+/m0/s1 |

InChI 键 |

GRAIAQOAALQBTB-LKEWCRSYSA-N |

手性 SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N=[N+]=[N-] |

规范 SMILES |

CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N=[N+]=[N-] |

同义词 |

2'-azido-2',3'-dideoxythymidine 2'-N3ddThd |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization for Academic Research

Stereoselective Synthesis of 2'-Azido-2',3'-dideoxy-5-methyluridine

The synthetic route commences with a suitably protected precursor of 5-methyluridine (B1664183) (thymidine). The strategy involves the creation of an anhydro-nucleoside intermediate, which then undergoes nucleophilic attack by an azide (B81097) source to introduce the azido (B1232118) group at the 2'-position with the desired stereochemistry. The subsequent removal of the 3'-hydroxyl group completes the formation of the 2',3'-dideoxy structure.

Precursor Chemistry and Reaction Pathways

The synthesis of this compound relies on a carefully planned sequence of reactions starting from readily available nucleoside precursors. A published pathway initiates with 2',3'-O-Isopropylideneuridine, which is first converted to its 5-methyl derivative (thymidine analog). nih.gov This is then benzoylated at the 5'-position to yield 5'-O-benzoyl-5-methyluridine. nih.gov

The key steps in the reaction pathway are outlined below:

Anhydro Intermediate Formation: The 5'-O-protected thymidine (B127349) derivative is converted into a 2,2'-anhydro nucleoside. This rigid bicyclic structure is crucial for directing the subsequent nucleophilic attack.

Azide Introduction: The anhydro intermediate is treated with lithium azide (LiN₃) in a polar aprotic solvent like dimethylformamide (DMF). The azide ion attacks the C2' position, leading to the opening of the anhydro ring and the stereoselective formation of the 2'-azido derivative. nih.gov

Deoxygenation at 3'-position: The 3'-hydroxyl group is removed. A common method for this transformation is through a Barton-McCombie deoxygenation, which involves the formation of a thiocarbonyl derivative followed by reduction with a tin hydride reagent like tributyltin hydride (Bu₃SnH). nih.gov

Deprotection: The final step involves the removal of any protecting groups, such as the 5'-O-benzoyl group, typically through saponification, to yield the target compound, this compound. nih.gov

Table 1: Key Reagents in the Synthesis of this compound

| Reagent/Intermediate | Purpose in Synthesis | Reference |

| 5'-O-Benzoyl-5-methyluridine | Starting precursor with a protected 5'-hydroxyl group. | nih.gov |

| Imidazolylthiocarbonylation reagents | Activation of the 3'-hydroxyl group for deoxygenation. | nih.gov |

| Tributyltin hydride (Bu₃SnH) | Reducing agent for the deoxygenation of the 3'-position. | nih.gov |

| Lithium azide (LiN₃) | Azide source for nucleophilic opening of the anhydro ring. | nih.gov |

Chemo-Enzymatic Approaches in Nucleoside Synthesis

While a purely chemical synthesis for this compound has been described, chemo-enzymatic approaches are a powerful strategy in nucleoside chemistry, often offering improved stereoselectivity and milder reaction conditions. These methods combine chemical steps with enzymatic transformations. For instance, enzymes like nucleoside phosphorylases can be used for the glycosylation step, attaching the nucleobase to a pre-synthesized sugar moiety.

In the context of azido-nucleosides, chemo-enzymatic strategies have been employed for the synthesis of related compounds. These often involve the enzymatic resolution of chiral intermediates or the enzymatic formation of the glycosidic bond. Although a specific chemo-enzymatic synthesis for this compound is not prominently documented in the reviewed literature, the principles are applicable. A potential chemo-enzymatic route could involve the synthesis of the 2-azido-2,3-dideoxyribose sugar moiety through a combination of chemical steps and enzymatic resolutions, followed by enzymatic glycosylation with thymine.

Derivatization Strategies for Probe Development and Mechanistic Studies

The presence of the azido group in this compound makes it a versatile handle for chemical derivatization, particularly through bioorthogonal chemistry. The azide group can undergo specific and efficient reactions, such as the Staudinger ligation or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for its conjugation to a variety of reporter molecules. While specific derivatization of this compound is not extensively reported, the following strategies are based on established methods for other azido-modified nucleosides and represent potential applications for this compound.

Fluorophore Conjugation for Imaging Studies

The conjugation of fluorophores to this compound would enable its use as a probe in cellular imaging studies. By incorporating this azido-nucleoside into DNA through cellular processes or by chemical synthesis, its localization and dynamics could be visualized using fluorescence microscopy. The azide group allows for the attachment of a wide range of fluorophores that have been functionalized with an alkyne or a phosphine (B1218219) group. This approach has been successfully used for other azido-containing nucleosides to study DNA synthesis and cellular distribution.

Biotinylation for Affinity-Based Probes

Biotinylation of this compound would create a high-affinity probe for enrichment and purification of interacting biomolecules. Once incorporated into DNA, the biotinylated nucleoside can be captured using streptavidin-coated beads. This would allow for the isolation of DNA-protein complexes or for the specific pull-down of DNA fragments containing the modified nucleoside. The azide group provides a convenient point of attachment for a biotin (B1667282) moiety that contains a reactive alkyne or phosphine.

Isotopic Labeling for Metabolic Tracking

Isotopic labeling is a powerful tool for tracing the metabolic fate of a molecule. This compound could be synthesized with stable isotopes, such as ¹³C or ¹⁵N, incorporated into the nucleobase or the sugar moiety. This would enable its detection and quantification in complex biological samples using mass spectrometry or NMR spectroscopy. The metabolic pathways, incorporation into DNA, and potential degradation products could be elucidated through these methods. While specific reports on the isotopic labeling of this compound are scarce, the synthetic routes allow for the introduction of labeled precursors.

Click Chemistry Applications for Bioconjugation

The azide functional group on this compound makes it a valuable substrate for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecular entities. dovepress.comillinois.edu The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable 1,2,3-triazole ring. dovepress.comillinois.edu This reaction can be performed under mild, aqueous conditions, making it ideal for bioconjugation—the process of linking molecules to biomolecules such as proteins or nucleic acids.

There are two primary variants of this reaction used in bioconjugation: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). dovepress.comnih.gov The CuAAC reaction is highly efficient but requires a copper catalyst. dovepress.com In contrast, SPAAC utilizes strained cyclooctyne (B158145) derivatives that react readily with azides without the need for a toxic metal catalyst, making it particularly suitable for applications in living cells. nih.gov

In the context of nucleoside analogues, the azide group serves as a chemical handle for attaching various reporter molecules. For instance, azido-functionalized nucleosides, once incorporated into DNA or RNA, can be "clicked" with alkyne-modified probes. nih.govjenabioscience.com Research on related azidopyrimidine (B78605) nucleosides has demonstrated their efficient reaction with cyclooctynes, leading to the formation of fluorescent triazole products in as little as three minutes. nih.govnih.gov This strategy has been successfully applied for:

Fluorescent Labeling: Attaching fluorescent dyes for direct imaging and tracking of nucleic acids within living cells. nih.govjenabioscience.com

Biotinylation: Introducing biotin moieties for affinity purification and detection of the modified biomolecules. nih.gov

The resulting triazole linkage is exceptionally stable under both chemical and metabolic conditions, ensuring the integrity of the conjugate during analysis. dovepress.com These click chemistry applications empower researchers to use compounds like this compound to study a variety of biological processes, such as DNA replication and cellular signaling, with high specificity and efficiency. nih.govjenabioscience.com

Analytical Techniques for Advanced Compound Characterization

Spectroscopic Analysis in Structural Elucidation (e.g., NMR, HRMS for novel derivatives)

The definitive structural confirmation of this compound and its novel derivatives relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for elucidating the precise molecular structure and conformation.

¹H and ¹³C NMR: These techniques provide detailed information about the hydrogen and carbon framework of the molecule. Chemical shifts and coupling constants confirm the presence of the dideoxyribose sugar, the methyluracil base, and the specific positioning of the azide group at the 2'-position. Studies on analogous compounds like 3'-azido-2',3'-dideoxythymidine (AZT) have demonstrated the power of NMR in determining the sugar pucker conformation and the orientation of the nucleobase relative to the sugar (the glycosyl angle). nih.gov

¹⁵N NMR: This specialized technique can be used to directly observe the nitrogen atoms within the azide group and the pyrimidine (B1678525) ring, providing unambiguous confirmation of the azide's presence and electronic environment. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of the synthesized compound with high precision. This technique provides the elemental composition, confirming that the correct atoms are present in the correct numbers. For example, in the synthesis of related 5'-azido-5'-deoxyribonucleosides, HRMS was used alongside NMR to verify the final products. mdpi.com This is crucial for distinguishing the target compound from potential byproducts or impurities with similar structures.

Together, NMR and HRMS provide a comprehensive characterization, ensuring the structural integrity and identity of novel derivatives of this compound for academic research. mdpi.comnih.gov

Chromatographic Purity Assessment for Research-Grade Compounds

Ensuring the purity of research-grade compounds is critical for obtaining reliable and reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of nucleoside analogues like this compound. jenabioscience.com

Reversed-Phase HPLC (RPLC) is the most common mode used for this purpose. capes.gov.br In this technique, the compound is dissolved in a solvent and passed through a column containing a nonpolar stationary phase.

Separation Principle: Separation is based on the differential partitioning of the analyte between the polar mobile phase and the nonpolar stationary phase. The purity is determined by the percentage of the total detected peak area that corresponds to the main compound peak.

Method Development: Key experimental variables such as mobile phase composition (e.g., percentage of methanol (B129727) or acetonitrile (B52724) in a buffered aqueous solution), column temperature, and pH are optimized to achieve the best possible separation of the target compound from any impurities, such as starting materials or reaction byproducts. capes.gov.br For instance, research on the chromatographic separation of similar dideoxyribonucleosides has shown that adjusting these parameters is crucial for achieving optimal resolution. capes.gov.br

For a research-grade compound, a purity level of ≥95%, and often ≥97%, as determined by HPLC, is typically required. arborpharmchem.com This rigorous quality control ensures that subsequent biological or chemical assays are performed with a compound of known and high purity.

Data Tables

Table 1: Compound Names Mentioned in This Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 3'-Azido-3'-deoxythymidine | AZT |

| 5-Azidomethyl-2'-deoxyuridine | 5-AmdU |

| Biotin | - |

| 5-Bromo-2'-deoxyuridine | BrdU |

Table 2: Analytical Techniques and Their Applications

| Technique | Application | Purpose |

|---|---|---|

| Click Chemistry (CuAAC, SPAAC) | Bioconjugation | Attaching reporter molecules (e.g., fluorescent dyes, biotin) to the azide group for detection and purification. nih.govjenabioscience.com |

| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation | To determine the carbon-hydrogen framework, molecular conformation, and position of functional groups. nih.gov |

| ¹⁵N NMR Spectroscopy | Structural Confirmation | To directly detect the nitrogen atoms of the azide group. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Structural Confirmation | To determine the exact mass and elemental composition of the molecule. mdpi.com |

Molecular and Biochemical Mechanisms of Action in Research Models

Intracellular Phosphorylation Pathways and Kinase Interactions

For 2'-Azido-2',3'-dideoxy-5-methyluridine to exert its effects, it must first be phosphorylated to its monophosphate, diphosphate (B83284), and ultimately its active triphosphate form. nih.gov This multi-step process is catalyzed by cellular kinases. nih.gov

The initial and often rate-limiting step in the activation of many nucleoside analogs is the first phosphorylation event, typically catalyzed by a deoxyribonucleoside kinase. nih.gov In the case of pyrimidine (B1678525) analogs like this compound, thymidine (B127349) kinase (TK) is a key enzyme. clinpgx.org There are two main forms of thymidine kinase in human cells: the cytosolic, S-phase-specific TK1 and the mitochondrial, constitutively expressed TK2. researchgate.net

Research has shown that both TK1 and TK2 can phosphorylate a variety of nucleoside analogs, but with differing efficiencies. researchgate.net For instance, 3'-azido-3'-deoxythymidine (AZT), a closely related compound, is a good substrate for TK1 but a very poor substrate for TK2. researchgate.net Conversely, other analogs are efficiently phosphorylated by TK2. researchgate.net The specific phosphorylation of this compound by these individual kinase isoenzymes is a critical determinant of its activation in different cell types and under different physiological conditions.

Kinetic studies using purified enzymes provide quantitative insights into the efficiency of phosphorylation. For the related compound 3'-azido-2',3'-dideoxyuridine (B1200160), it was found to be a substrate for thymidine kinase in human peripheral blood mononuclear cell extracts, with an apparent Michaelis-Menten constant (Km) of 67 µM. nih.gov The maximal rate of its phosphorylation was 40% of that observed with the natural substrate, thymidine. nih.gov In comparison, AZT exhibited a much lower Km of 1.4 µM and a maximal phosphorylation rate that was 30% of thymidine's. nih.gov These data highlight the differences in how cellular kinases recognize and process even closely related nucleoside analogs.

| Substrate | Apparent Km (µM) | Maximal Phosphorylation Rate (% of Thymidine) | Reference |

|---|---|---|---|

| Thymidine | 7.0 | 100% | nih.gov |

| 3'-Azido-2',3'-dideoxyuridine | 67 | 40% | nih.gov |

| 3'-Azido-3'-deoxythymidine (AZT) | 1.4 | 30% | nih.gov |

Interaction with Nucleic Acid Polymerases and Reverse Transcriptases

Once converted to its 5'-triphosphate derivative, this compound can interact with DNA polymerases and reverse transcriptases, interfering with the synthesis of nucleic acids. nih.gov

The triphosphate form of this compound can be recognized by certain polymerases as a substrate, leading to its incorporation into a growing DNA or RNA strand. nih.govnih.gov This process is dependent on the specific polymerase and the reaction conditions. The ability of a polymerase to accept a modified nucleotide is a key factor in the biological activity of nucleoside analogs. mdpi.com For example, some C5-modified dUTP analogs are substrates for certain DNA polymerases, allowing for the synthesis of modified DNA. mdpi.com

A crucial aspect of the mechanism of action of many dideoxynucleoside analogs is their ability to act as chain terminators. researchgate.net These molecules lack a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond that extends the nucleic acid chain. nih.gov Once incorporated, the absence of this 3'-OH group prevents the addition of the next nucleotide, leading to the termination of DNA or RNA synthesis. researchgate.net This mechanism is fundamental to the action of many antiviral and anticancer nucleoside analogs. nih.gov

The triphosphate of this compound also functions as a competitive inhibitor at the active site of polymerases. nih.govnih.gov It competes with the natural deoxynucleoside triphosphates (dNTPs) for binding to the enzyme. nih.gov The relative affinity of the analog triphosphate versus the natural dNTP for the polymerase determines the extent of this inhibition. For instance, the triphosphate of 3'-azido-2',3'-dideoxyuridine was found to be a competitive inhibitor with respect to dTTP for HIV-1 reverse transcriptase. nih.govnih.gov Notably, the affinity of the analog triphosphate for the reverse transcriptase was significantly higher than for cellular DNA polymerase α, highlighting a degree of selectivity. nih.govnih.gov

| Compound | Enzyme | Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| 3'-Azido-2',3'-dideoxyuridine-5'-triphosphate | HIV-1 Reverse Transcriptase | Competitive inhibitor with respect to dTTP | Serves as a better substrate than dTTP by at least 100-fold. | nih.govnih.gov |

| 3'-Azido-2',3'-dideoxyuridine-5'-triphosphate | Cellular DNA Polymerase α | Competitive inhibitor with respect to dTTP | Showed an approximately 60-times higher preference for dTTP as a substrate. | nih.govnih.gov |

| 3'-Azido-3'-deoxythymidine-5'-triphosphate (AZT-TP) | HIV-1 Reverse Transcriptase | Competitive inhibitor with respect to dTTP | Affinity similar to 3'-azido-2',3'-dideoxyuridine-5'-triphosphate. | nih.govnih.gov |

Molecular Recognition and Binding Dynamics with Target Enzymes

The biological activity of this compound, commonly known as Azidothymidine (AZT) or Zidovudine, is contingent upon its phosphorylation to mono-, di-, and triphosphate forms. Its interaction with various enzymes, primarily viral reverse transcriptases and host cellular kinases, has been extensively studied to elucidate its mechanism of action and the structural determinants of its efficacy and resistance profiles.

X-ray crystallography has been a pivotal technique in visualizing the interactions between the phosphorylated metabolites of this compound and their target enzymes. Crystal structures of HIV-1 reverse transcriptase (RT) in complex with DNA and the incorporated 3'-azido-3'-deoxythymidine-5'-monophosphate (AZTMP) have provided critical insights. nih.gov These studies have revealed the precise positioning of the AZTMP-terminated DNA primer strand at either the nucleotide-binding site (N-site) or the priming site (P-site) of the enzyme. nih.gov The structure of the complex with the AZTMP-terminated primer at the N-site is particularly important for understanding the mechanism of resistance, as this is the conformation required for the excision of the chain-terminating monophosphate. nih.gov

Structural studies have also been instrumental in understanding the molecular basis of AZT resistance conferred by mutations in the reverse transcriptase enzyme. mdpi.comasm.org Crystal structures of mutant RTs show how specific amino acid changes can alter the enzyme's conformation. mdpi.comasm.org For instance, in AZT-resistant mutant RTs, a new binding site for the AMP moiety of the excision product, AZT adenosine (B11128) dinucleoside tetraphosphate (B8577671) (AZTppppA), is formed, which is not present in the wild-type enzyme. mdpi.com This structural rearrangement facilitates the removal of the incorporated AZTMP, allowing DNA synthesis to resume. mdpi.comasm.org

The interaction with human cellular enzymes is also structurally defined. The conversion of AZTMP to the diphosphate form by human thymidylate kinase (hTMPK) is the rate-limiting step in its activation. nih.govacs.org Structural analyses have shown that the bulky azido (B1232118) group at the 3' position of AZTMP sterically hinders the approach of the enzyme's P-loop, which is necessary for efficient catalysis. nih.gov This leads to a 70-fold slower conversion of AZTMP compared to the natural substrate, thymidine monophosphate (TMP). nih.gov The distance between key catalytic residues and the sugar moiety is significantly larger in the hTMPK-AZTMP complex compared to the hTMPK-TMP complex, providing a structural explanation for the poor phosphorylation. nih.gov

Table 1: Selected PDB Entries for Enzyme-Compound Complexes This table is interactive. Click on the PDB ID to be redirected to the corresponding entry in the Protein Data Bank.

| PDB ID | Description | Resolution (Å) | Reference |

| 1N6Q | HIV-1 RT with AZTMP-terminated DNA at the N-site (pre-translocation) | 3.0 | nih.gov |

| 1N5Y | HIV-1 RT with AZTMP-terminated DNA at the P-site (post-translocation) | 3.1 | nih.gov |

| 3V41 | AZT-resistant HIV-1 RT in complex with DNA and AZTppppA | 2.55 | mdpi.com |

Computational methods, including molecular docking and molecular dynamics (MD) simulations, complement experimental structural data by providing insights into the dynamic nature of enzyme-compound interactions. mdpi.comnih.gov These techniques are used to predict binding affinities, explore conformational changes, and understand the energetics of the interactions between this compound and its targets. mdpi.comnih.gov

Molecular dynamics simulations have been employed to study the stability and dynamics of HIV-1 reverse transcriptase when bound to ligands, including AZT. researchgate.net These simulations can reveal fluctuations in protein structure and ligand positioning over time, which are not apparent in static crystal structures. researchgate.net For example, modeling studies have been used to investigate how AZT-resistance mutations, such as M41L and T215Y, affect the binding of ATP, which acts as the pyrophosphate donor in the excision reaction that confers resistance. asm.org Such models suggest that conformational rearrangements are necessary for ATP to interact effectively with the mutated residues, providing a dynamic hypothesis for the resistance mechanism. asm.org

Modeling has also been applied to understand the isoform selectivity of inhibitors for human enzymes like thymidylate kinase. nih.gov By simulating the enzyme in complex with AZTMP, researchers can analyze changes in the active site dynamics. nih.govacs.org Studies on hTMPK have suggested that AZTMP destabilizes the closed, active conformation of the enzyme's active site loops. acs.org Conversely, mutations like F105Y can stabilize the active site, leading to more efficient phosphorylation of AZTMP, a phenomenon that has been explored through computational analysis. nih.gov These simulations help in building a "tuning model" where enzymatic activity is dictated by a fine balance of protein dynamics. nih.gov

Influence on Cellular Nucleotide Pools and Metabolism in Research Settings

In research models, the introduction of this compound can significantly impact cellular nucleotide metabolism, not only through its direct incorporation into DNA but also by interfering with the synthesis and balance of endogenous nucleotide pools.

The presence of this compound and its metabolites can perturb the delicate balance of the cellular pyrimidine nucleotide pool. The compound itself acts as an analog of thymidine, a key component of the pyrimidine salvage pathway. The phosphorylation of AZT by cellular kinases introduces AZT monophosphate (AZTMP), diphosphate (AZTDP), and triphosphate (AZTTP) into the cell, which can compete with their endogenous counterparts (TMP, TDP, and TTP).

Research in isolated rat heart and liver mitochondria has suggested that the competitive inhibition of thymidine phosphorylation by AZT could lead to a depletion of the mitochondrial thymidine triphosphate (TTP) pool. nih.gov Since non-mitotic tissues may rely heavily on the salvage pathway enzyme thymidine kinase 2 to maintain their TTP supply for mitochondrial DNA replication, this inhibition could limit DNA synthesis. nih.gov Furthermore, studies have shown that the cytotoxicity of AZT correlates with the intracellular accumulation of AZTMP, while its desired activity correlates with AZTTP levels, highlighting the complex interplay between its different phosphorylated forms and cellular metabolism. jenabioscience.com In some cellular systems, AZT has also been found to inhibit glycosylation and significantly alter the synthesis of glycosphingolipids, indicating that its metabolic effects can extend beyond nucleotide biosynthesis. jenabioscience.com

This compound exerts its influence by inhibiting key enzymes in both viral replication and cellular metabolic pathways. The triphosphate form, AZTTP, is a well-known inhibitor of viral reverse transcriptase and also inhibits cellular DNA polymerases, albeit to a lesser extent. nih.gov In addition to DNA polymerases, AZTTP has been identified as an inhibitor of telomerase, the enzyme responsible for maintaining telomere length. nih.gov

At the initial metabolic activation step, this compound itself acts as a competitive inhibitor of thymidine kinase 2 (TK2), the mitochondrial enzyme responsible for the first phosphorylation of thymidine. nih.gov This inhibition directly competes with the natural substrate, thymidine. nih.gov In research using isolated rat mitochondria, the inhibition constant (Ki) was determined for this interaction. nih.gov

The subsequent phosphorylation step, the conversion of AZTMP to AZTDP, is catalyzed by thymidylate kinase (TMPK). This step is notably inefficient in human cells and is considered rate-limiting for the activation of the compound. nih.govacs.org The low catalytic rate of hTMPK towards AZTMP is a form of substrate inhibition that results in the accumulation of the toxic monophosphate form. nih.gov

Table 2: Inhibition Constants (Ki) and IC50 Values for this compound and its Metabolites This table is interactive and summarizes inhibitory activities against key enzymes.

| Compound | Enzyme | Organism/Tissue | Inhibition Type | Value | Reference |

| This compound | Thymidine Kinase 2 | Rat Heart Mitochondria | Competitive | Ki = 10.6 ± 4.5 µM | nih.gov |

| This compound | Thymidine Kinase 2 | Rat Liver Mitochondria | Competitive | Ki = 14.0 ± 2.5 µM | nih.gov |

| This compound | Thymidine Phosphorylation | Rat Heart Mitochondria | - | IC50 = 7.0 ± 1.0 µM | nih.gov |

| This compound | Thymidine Phosphorylation | Rat Liver Mitochondria | - | IC50 = 14.4 ± 2.6 µM | nih.gov |

| AZT-5'-triphosphate (AZTTP) | DNA Polymerase γ | Rat Heart/Liver Mitochondria | - | IC50 > 100 µM | nih.gov |

| AZT-5'-triphosphate (AZTTP) | Telomerase | HeLa Cells | - | Potent Inhibitor | nih.gov |

Cell-Free Biochemical Assays for Enzyme Kinetics and Substrate Specificity

Cell-free assays are fundamental in determining the direct interaction of the activated form of this compound with its target enzymes. These assays provide quantitative data on inhibition constants and phosphorylation efficiency, which are critical for understanding its potency and selectivity.

Polymerase Inhibition Assays

The primary mechanism of action for many nucleoside analogs, including this compound, involves the inhibition of DNA polymerases following intracellular phosphorylation to its 5'-triphosphate form. Polymerase inhibition assays are conducted to quantify the potency and mechanism of this inhibition. The triphosphate derivative of the closely related compound, 3'-azido-3'-deoxythymidine (Azidothymidine or AZT), is a potent inhibitor of viral reverse transcriptases (RT).

Research has shown that the triphosphate form of azidothymidine (AZTTP) acts as a competitive inhibitor of HIV reverse transcriptase with respect to the natural substrate, deoxythymidine triphosphate (dTTP). nih.gov The inhibition constant (Ki) for AZTTP against HIV-1 RT has been determined to be as low as 0.0022 µM. nih.gov In contrast, its inhibitory activity against human cellular DNA polymerases is significantly lower. For instance, the Ki values for AZTTP against human DNA polymerase α and β are substantially higher, indicating a selective action against the viral enzyme. nih.gov This selectivity is a crucial factor in its therapeutic potential. The incorporation of the azido-modified nucleotide into a growing DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. nih.gov

| Compound | Enzyme | Inhibition Constant (Ki) | Mechanism of Inhibition |

|---|---|---|---|

| Azidothymidine triphosphate (AZTTP) | HIV-1 Reverse Transcriptase | 0.0022 µM | Competitive with dTTP |

| 4'-Azidothymidine triphosphate | HIV-1 Reverse Transcriptase (RNA-dependent) | 0.009 µM | Competitive with dTTP |

| 4'-Azidothymidine triphosphate | HIV-1 Reverse Transcriptase (DNA-dependent) | 0.95 µM | Competitive with dTTP |

| 4'-Azidothymidine triphosphate | Human DNA Polymerase α | 62.5 µM | Competitive with dTTP |

| 4'-Azidothymidine triphosphate | Human DNA Polymerase β | 150 µM | Competitive with dTTP |

Kinase Activity Assays

For this compound to exert its inhibitory effect on polymerases, it must first be phosphorylated to its active triphosphate form by cellular kinases. Kinase activity assays are therefore essential to determine the efficiency of this activation process. The initial and often rate-limiting step is the conversion to the monophosphate derivative.

| Compound | Enzyme | Parameter | Value |

|---|---|---|---|

| 3'-Azido-2',3'-dideoxyuridine | Thymidine Kinase | Apparent Km | 67 µM |

| Azidothymidine | Thymidine Kinase | Apparent Km | 1.4 µM |

| Thymidine | Thymidine Kinase | Km | 7.0 µM |

| 3'-Azido-2',3'-dideoxyuridine | Thymidine Kinase | Vmax (relative to Thymidine) | 40% |

| Azidothymidine | Thymidine Kinase | Vmax (relative to Thymidine) | 30% |

In Vitro Cellular Models for Mechanistic Studies (non-human, non-clinical applications)

In vitro cellular models are indispensable for understanding the effects of this compound in a biological context, providing insights into its metabolism, mechanism of action, and potential effects on cellular processes.

Studies in Cultured Mammalian Cells (e.g., impact on DNA replication fidelity, cell cycle progression analysis)

The impact of nucleoside analogs on fundamental cellular processes such as DNA replication and cell cycle progression is a key area of investigation. The fidelity of DNA replication refers to the accuracy with which DNA polymerases replicate a DNA template. Assays to measure fidelity often involve the use of reporter genes to detect mutations introduced during replication. The incorporation of a nucleotide analog can potentially alter the fidelity of the DNA polymerase.

Cell cycle progression is another critical process that can be affected by compounds that interfere with DNA synthesis. The cell cycle is tightly regulated, and cells progress through G1, S, G2, and M phases. Nucleoside analogs that inhibit DNA synthesis are expected to cause a stall in the S phase of the cell cycle. nih.gov This can be analyzed using techniques such as flow cytometry, where the DNA content of a cell population is measured. Treatment with a DNA synthesis inhibitor will lead to an accumulation of cells in the S phase. The metabolism and cytostatic effects of azidothymidine have been shown to be highly dependent on the cell species, with human cell lines often being more sensitive than murine cells. nih.gov This highlights the importance of selecting appropriate cell models for these studies.

Investigation in Microbial Systems (e.g., bacterial, viral replication in cell culture for mechanistic insight)

Microbial systems, particularly cell cultures infected with viruses, are the primary models for evaluating the antiviral activity of nucleoside analogs like this compound. These systems allow for the direct assessment of a compound's ability to inhibit viral replication.

The mechanism of action in these systems is typically the inhibition of the viral polymerase, as detailed in the cell-free assays. For retroviruses like HIV, the target is the reverse transcriptase. The triphosphate of 3'-azido-2',3'-dideoxyuridine has been shown to be a potent and selective inhibitor of both HIV-1 and simian immunodeficiency virus (SIV) reverse transcriptases. nih.gov The inhibitory effect of azidothymidine triphosphate has also been demonstrated in endogenous retroviral particles, confirming its ability to act on the reverse transcription process within a viral context. nih.gov While a specific analog, 3'-Azido-2',3'-dideoxy-5-hydroxymethyluridine, was found to be a poor inhibitor of HIV replication, this was attributed to its poor phosphorylation by cellular kinases, underscoring the importance of intracellular activation. elsevierpure.com

Biophysical Techniques for Molecular Interaction Analysis

Biophysical techniques provide detailed insights into the molecular interactions between a drug candidate and its target protein. These methods can quantify the binding affinity, thermodynamics, and kinetics of the interaction, which are crucial for understanding the molecular basis of the drug's action.

Isothermal titration calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule. unizar.es This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event. Such thermodynamic data can provide a more complete picture of the forces driving the interaction between the triphosphate of this compound and a polymerase.

Structural biology techniques, such as X-ray crystallography, can provide atomic-level details of how a compound binds to its target. For example, the crystal structure of an AZT-resistant HIV-1 reverse transcriptase has been solved in complex with the excision product of AZT monophosphate. nih.gov This revealed that the resistance mutations create a higher affinity binding site for ATP, which facilitates the removal of the incorporated chain-terminating nucleotide. nih.gov These types of studies are invaluable for understanding mechanisms of drug resistance and for the rational design of new inhibitors.

An in-depth examination of the advanced research methodologies and experimental approaches used to elucidate the biochemical and cellular interactions of this compound reveals a multi-faceted strategy. This compound, a significant molecule in virology, is subjected to a range of biophysical and "-omic" techniques to understand its mechanism of action at a molecular level.

Design Principles and Future Directions in Nucleoside Analog Research

Structure-Activity Relationship (SAR) Studies for Modified Nucleosides

The biological activity of a nucleoside analog is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific functional groups influence the molecule's interaction with biological targets, such as viral or cellular enzymes. researchgate.netmdpi.com For 2'-Azido-2',3'-dideoxy-5-methyluridine, the key modifications are the azido (B1232118) group at the 2' position of the sugar moiety and the methyl group at the 5-position of the uracil (B121893) base.

Influence of 2'-Azido Group on Molecular Interactions

The introduction of an azido (N₃) group into the sugar ring of a nucleoside analog has profound effects on its chemical properties and biological function. The azide (B81097) is a small, abiotic, and relatively unreactive functional group under physiological conditions, making it an excellent bioorthogonal reporter. nih.gov This property allows for the specific labeling and tracking of molecules that have incorporated the azido-nucleoside. nih.govnih.gov

From a therapeutic standpoint, the azido group, particularly when positioned on the sugar moiety, plays a critical role in the mechanism of action of many antiviral nucleosides. acs.org Its presence can disrupt the normal function of polymerases. For instance, in the case of this compound, the absence of a 3'-hydroxyl group, a hallmark of dideoxynucleosides, is the primary reason for its function as a DNA chain terminator. wikipedia.org Once incorporated into a growing DNA chain by a polymerase, the lack of a 3'-OH prevents the formation of the next phosphodiester bond, thus halting replication. nih.govresearchgate.net While the well-known antiviral drug Zidovudine (AZT) has a 3'-azido group, the placement of the azido group at the 2' position in this compound creates a structural isomer with different steric and electronic properties that can alter its interaction with the active site of viral polymerases like HIV reverse transcriptase. wikipedia.orgnih.gov

The azido group also serves as a versatile chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govacs.org These reactions allow for the covalent attachment of reporter molecules, such as fluorophores, to the nucleoside analog after it has been incorporated into nucleic acids. nih.govmdpi.com This enables a wide range of applications in molecular biology and cell imaging. nih.govmdpi.com

Role of 5-Methyl Modification on Specificity

The 5-methyl group on the uracil base effectively converts it to thymine. nih.gov This modification is critical for the specificity of the nucleoside analog. DNA polymerases and viral reverse transcriptases recognize thymidine (B127349) triphosphate for incorporation into DNA. Therefore, this compound, once phosphorylated within the cell, mimics 2'-deoxythymidine triphosphate and can be a substrate for these enzymes. wikipedia.org

The presence of the 5-methyl group is a key determinant for recognition by thymidine kinases, the enzymes responsible for the initial phosphorylation step, which is often rate-limiting for the activation of nucleoside analogs. wikipedia.orgnih.gov The specificity imparted by this group helps to target the analog to DNA synthesis pathways. In contrast, analogs based on uridine (B1682114) (lacking the 5-methyl group) would be more likely to be recognized by enzymes in RNA synthesis pathways. This distinction is fundamental in designing analogs for specific viral targets, such as HIV, which replicates via a reverse transcriptase that synthesizes DNA from an RNA template. researchgate.net

Rational Design Strategies for Enhanced Specificity in Research Tools

The rational design of nucleoside analogs aims to create molecules with high affinity and specificity for a target enzyme while minimizing off-target effects. nih.govstonybrookmedicine.edu This process often involves computational modeling and a deep understanding of the three-dimensional structure of the target protein. nih.govstonybrookmedicine.edu For research tools, a primary goal is to develop probes that can be used to study biological processes with minimal perturbation. umn.edu

A key strategy is the use of bioorthogonal chemistry. acs.org By incorporating a chemically unique and non-interfering functional group, like the azido group in this compound, researchers can selectively tag and visualize molecules of interest in a complex biological environment. nih.govnih.gov The design process for such tools focuses on ensuring that the modified nucleoside is efficiently taken up by cells, phosphorylated to its active triphosphate form, and incorporated by the target polymerase into DNA or RNA. researchgate.netnih.gov The bioorthogonal handle must be positioned such that it does not significantly hinder these processes.

Another aspect of rational design is enhancing the stability of the analog. Modifications can be made to the sugar or base to protect the molecule from degradation by cellular enzymes, thereby increasing its effective concentration and utility as a research probe. nih.gov

Theoretical Considerations for Analog Development

Computational chemistry and theoretical modeling are indispensable tools in the development of nucleoside analogs. cuny.edu Techniques such as quantum mechanics-based calculations, molecular dynamics simulations, and docking studies allow researchers to predict how a designed molecule will interact with its target enzyme before it is synthesized. nih.govcuny.edu

These theoretical approaches can provide insights into:

Binding Affinity: Predicting the strength of the interaction between the analog and the enzyme's active site.

Conformational Analysis: Understanding the preferred three-dimensional shape of the analog and how it fits within the target.

Reaction Mechanisms: Modeling the enzymatic reaction to understand how the analog inhibits the process. For example, modeling the incorporation of this compound triphosphate into a DNA strand by reverse transcriptase can reveal key interactions and the reasons for subsequent chain termination.

Molecular electron density theory (MEDT) is one such computational approach that describes chemical reactivity based on changes in electron density along a reaction pathway. cuny.edu Such in-depth computational studies can guide the synthesis of analogs with improved properties, saving time and resources. mdpi.com

Emerging Methodologies in Nucleoside Research

The study of nucleoside analogs is being revolutionized by cutting-edge technologies that allow for investigation at the single-molecule and subcellular levels.

Advanced Microscopy for Intracellular Tracking: Super-resolution microscopy (SRM) techniques, such as stimulated emission depletion microscopy (STED), photoactivated localization microscopy (PALM), and structured illumination microscopy (SIM), have surpassed the diffraction limit of conventional light microscopy, enabling the visualization of molecular processes within cells with unprecedented detail. nih.govnih.gov By attaching a fluorescent dye to this compound via click chemistry, these methods can be used to track the analog's journey into the cell, its incorporation into nascent DNA strands, and its localization within specific subcellular compartments like the nucleus. nih.govnih.gov This allows for the direct observation of DNA replication and repair in real-time.

| Microscopy Technique | Principle | Application in Nucleoside Research |

| STED | Point scanning with two laser beams to deplete fluorescence in the outer region of the focal spot, narrowing the detection area. nih.gov | High-resolution imaging of DNA structures labeled with nucleoside analogs. |

| PALM/STORM | Sequential activation and localization of individual photo-switchable fluorophores to reconstruct a super-resolved image. nih.gov | Single-molecule tracking of DNA polymerase activity and repair events. |

| SIM | Illuminating the sample with patterned light and analyzing the resulting moiré fringes to computationally reconstruct a higher-resolution image. nih.gov | Visualizing the distribution of labeled DNA within cellular organelles. |

Single-Molecule Studies: Single-molecule fluorescence techniques, such as Förster Resonance Energy Transfer (FRET), provide a powerful means to study the dynamics of DNA and RNA and their interactions with proteins. acs.org By incorporating fluorescent nucleoside analogs into a nucleic acid strand, it is possible to monitor conformational changes in real-time. acs.org For instance, the incorporation of a labeled analog like a derivative of this compound could be used to study the step-by-step mechanism of a viral polymerase, providing detailed kinetic information that is averaged out in bulk experiments.

Unexplored Academic Research Avenues for this compound

While this compound and related compounds have been synthesized and studied, several avenues for academic research remain open. nih.gov

Probing DNA Repair Mechanisms: This analog could be used to intentionally stall DNA replication forks. This would create substrates for studying cellular DNA repair pathways, such as those involving the Flap endonuclease-1 (Fen1) enzyme, which is known to be involved in cellular tolerance to chain-terminating nucleoside analogs. bioengineer.org

Exploring Specificity Across Different Polymerases: A systematic study comparing the efficiency of incorporation of this compound triphosphate by various viral and human polymerases (e.g., HIV-1 RT, HIV-2 RT, HBV polymerase, human DNA polymerases α, β, and γ) would provide valuable SAR data. This could reveal unique specificities that could be exploited for designing more selective inhibitors.

Development of Novel Bioorthogonal Reactions: The azido group on this compound is typically used in cycloaddition reactions. nih.gov Research could focus on developing and applying new types of bioorthogonal reactions involving the azide, potentially offering different kinetics or labeling capabilities. acs.org

Application in Epigenetics Research: The 5-methyl group is a key epigenetic marker (5-methylcytosine). wikipedia.orgepigenie.comwikipedia.org While this compound contains thymine, not cytosine, its structural features could be adapted to create probes for studying the enzymes involved in DNA methylation and demethylation, such as DNA methyltransferases (DNMTs) and TET enzymes. epigenie.comwikipedia.org

Use as a Tool in Radiosensitization: Recent studies have shown that azido-nucleosides can enhance radiation damage in tumor cells through dissociative electron attachment. acs.org Investigating whether this compound could act as a radiosensitizer by generating nitrogen-centered radicals upon irradiation could open new applications in cancer research. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。